molecular formula C15H11Cl3N4OS B3555475 4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B3555475
M. Wt: 401.7 g/mol
InChI Key: NOYFJXDYHLNBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and multiple chlorine substituents. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.

    Coupling of the Rings: The thiazole and pyrazole rings are then coupled together through a series of condensation reactions.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine substituents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound also contains multiple chlorine substituents and a benzamide structure, but differs in its overall molecular framework.

    1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene: This compound shares the dichlorophenyl group but has a different core structure.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and a chlorophenyl group, similar to the thiazole and chlorophenyl groups in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of the similar compounds listed above.

Properties

IUPAC Name

4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N4OS/c1-7-12(18)13(22(2)21-7)14(23)20-15-19-11(6-24-15)8-3-4-9(16)10(17)5-8/h3-6H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFJXDYHLNBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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